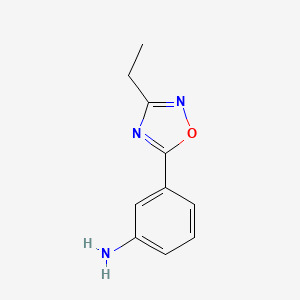

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline

Descripción general

Descripción

“3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline” is a chemical compound with the linear formula C10 H11 N3 O . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

The 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Aplicaciones Científicas De Investigación

Anti-Infective Agents

The 1,2,4-oxadiazole moiety, which is a part of the compound , has been extensively studied for its potential as an anti-infective agent. Research indicates that diversely substituted 1,2,4-oxadiazoles exhibit anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds have been synthesized and evaluated for their structure-activity relationship (SAR), activity potential, and mode of action against various microorganisms, including Mycobacterium tuberculosis and Trypanosoma cruzi .

Anticancer Activity

Oxadiazole derivatives have shown promise in anticancer research. Studies have been conducted on various human tumor cell lines, including melanoma, ovarian, renal, prostate, and breast cancer cell lines. The derivatives’ ability to inhibit cancer cell growth makes them valuable for further exploration as potential anticancer agents .

Acetylcholinesterase Inhibitors

In the field of neurodegenerative diseases, 1,3,4-oxadiazole derivatives have been synthesized and biologically evaluated as acetylcholinesterase inhibitors. This is particularly relevant for conditions like Alzheimer’s disease, where acetylcholinesterase inhibitors can play a crucial role in managing symptoms by improving nerve cell communication in the brain .

Agriculture Applications

The oxadiazole ring is also significant in agriculture. Compounds based on 1,3,4-oxadiazole have been used as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . These properties are essential for protecting crops from various diseases and pests, thereby enhancing agricultural productivity .

Antifungal and Antibacterial Properties

Oxadiazole derivatives are known for their antifungal and antibacterial properties. They have been utilized in the development of new treatments for plant diseases caused by phytopathogenic fungi and bacteria. The ability to combat these pathogens is crucial for maintaining the health of crops and preventing yield loss .

Analgesic and Anti-inflammatory Effects

In medical research, oxadiazole derivatives have demonstrated analgesic and anti-inflammatory effects . These properties make them candidates for the development of new pain relief medications and anti-inflammatory drugs, which could potentially improve the quality of life for patients suffering from chronic pain and inflammatory conditions .

Safety and Hazards

Direcciones Futuras

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds can vary depending on the disease they are designed to treat.

Mode of Action

It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it’s plausible that this compound could interfere with the biochemical pathways of infectious agents .

Result of Action

Based on the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may have potential inhibitory effects on the growth or replication of infectious agents .

Propiedades

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNURCZCTYZDDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651014 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline | |

CAS RN |

1015846-73-7 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

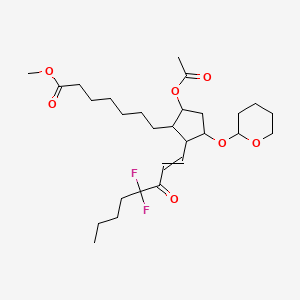

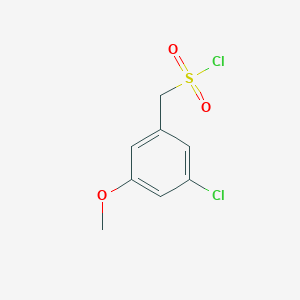

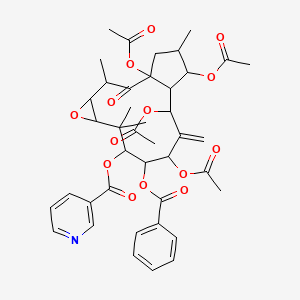

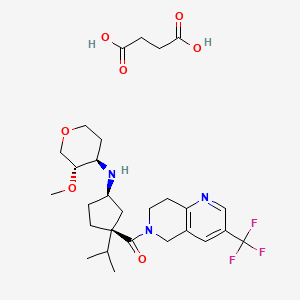

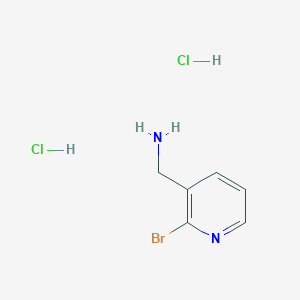

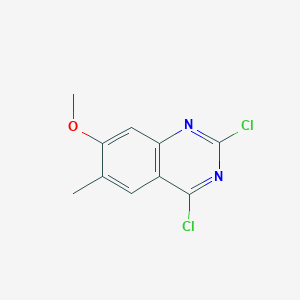

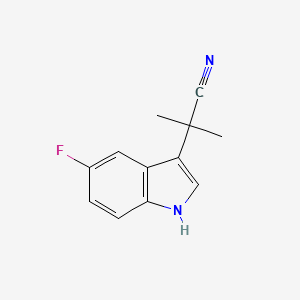

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1S)-1-Aminoethyl]benzenesulfonic acid](/img/structure/B1514012.png)

![L-Alanine,3-(ethylphenylamino)-N-[[2-(4-pyridinyl)-1H-benzimidazol-6-yl]carbonyl]-,CF3COOH salt](/img/structure/B1514014.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-cyano-3-[4-[(methylsulfonyl)oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1514080.png)

![6-(Hydroxymethyl)-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,7-dihydropteridine-2,4-dione](/img/structure/B1514090.png)

![1-(2-((1R,3S,5R)-3-((2-Fluoro-3-(trifluoromethoxy)phenyl)carbamoyl)-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxamide benzoate](/img/structure/B1514093.png)